3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro, sulfonyl, and pyridine groups within the same molecule provides a versatile platform for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group: This can be achieved through the cyclization of appropriate phenolic precursors.
Pyrrolidine coupling: The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
Final coupling with pyridine: The final step involves the coupling of the pyrrolidine derivative with a chloropyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)benzene
- 3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiophene
Uniqueness
The uniqueness of 3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Biological Activity
The compound 3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a sulfonyl group, and a dioxin moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases or enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting various kinases that play roles in cancer progression and inflammatory responses.
- Modulation of Cell Signaling : By affecting pathways such as PI3K/Akt and MAPK, the compound may influence cell growth and apoptosis.
Biological Activity Data
The following table summarizes the biological activity data related to the compound:
Activity | Target | IC50 (µM) | Effect |
---|---|---|---|
Kinase Inhibition | DYRK1A | 11 | Cell proliferation reduction |
Kinase Inhibition | CDK5 | 0.41 | Induction of apoptosis |
Enzyme Inhibition | Glucosylceramide Synthase | Low nanomolar | Decrease in glucosylceramide levels in vivo |
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, particularly in breast and colon cancer models.
- Animal Models : In vivo experiments conducted on mice indicated that administration of the compound resulted in decreased tumor growth rates and altered metabolic profiles associated with cancer metabolism.
- Neuroprotective Effects : Research has also suggested potential neuroprotective effects, where the compound was shown to modulate neuroinflammation and improve outcomes in models of neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption observed after oral administration.
- Distribution : High tissue distribution noted, particularly in liver and brain tissues.
- Metabolism : Primarily metabolized by liver enzymes with potential for drug-drug interactions.
- Excretion : Renal excretion is the main route for elimination.
Properties
IUPAC Name |
3-chloro-4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-14-10-19-5-3-15(14)25-12-4-6-20(11-12)26(21,22)13-1-2-16-17(9-13)24-8-7-23-16/h1-3,5,9-10,12H,4,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQOTHDJEMFTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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